molecular formula C13H17ClFNS B14882380 3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride

3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B14882380
M. Wt: 273.80 g/mol
InChI Key: PDCCAQJSADMUAK-UHFFFAOYSA-N
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Description

3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a fluorophenyl group and a thioether linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorophenyl)thio)-8-azabicyclo[321]octane hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core One common method involves the cyclization of a suitable precursor under acidic conditions to form the azabicyclo[321]octane structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the bicyclic structure or the aromatic ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified bicyclic structures or reduced aromatic rings.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, modulating their activity. The bicyclic structure provides rigidity and specificity in these interactions, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
  • 8-Oxabicyclo[3.2.1]octane derivatives

Uniqueness

3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorophenylthio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17ClFNS

Molecular Weight

273.80 g/mol

IUPAC Name

3-(2-fluorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C13H16FNS.ClH/c14-12-3-1-2-4-13(12)16-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H

InChI Key

PDCCAQJSADMUAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)SC3=CC=CC=C3F.Cl

Origin of Product

United States

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